BenchChemオンラインストアへようこそ!

4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid

Medicinal Chemistry Urotensin II Antagonism Structure-Activity Relationship

Choose 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid for your urotensin II (U-II) and CCR5 receptor research. This scaffold features a unique 3-morpholinyl-2,5-dioxopyrrolidine connectivity, distinguishing it from simpler analogs like CAS 60693-33-6. Its marked selectivity advantage—negligible 5-lipoxygenase inhibition at 100 µM—reduces confounding anti-inflammatory off-target effects, critical for CCR5-mediated disease models. Verified NMR spectra (KnowItAll ID 77ukti4st1Z) serve as an immediate analytical benchmark, accelerating assay readiness. Ensure regioisomeric fidelity (morpholine on pyrrolidine C-3) to maintain the pharmacophore integrity defined in US7749998B2.

Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
Cat. No. B4996842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESC1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H16N2O5/c18-13-9-12(16-5-7-22-8-6-16)14(19)17(13)11-3-1-10(2-4-11)15(20)21/h1-4,12H,5-9H2,(H,20,21)
InChIKeyNQMZVOLOIJXGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic Acid: Compound Class, Physicochemical Identity, and Procurement-Relevant Characteristics


4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid (IUPAC: Benzoic acid, 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]-) is a synthetic small molecule with molecular formula C₁₅H₁₆N₂O₅ and molecular weight 304.3 g/mol [1]. It belongs to the morpholinyl-pyrrolidinyl-benzoic acid class, a scaffold that has been investigated in medicinal chemistry for urotensin II antagonism [2] and CCR5 receptor modulation [3]. The compound is characterized by a 2,5-dioxopyrrolidine (succinimide) core bearing a morpholine substituent at the 3-position and N-substituted with a para-benzoic acid group. NMR spectral data (DMSO-d₆) are available via the KnowItAll Spectral Library [1]. The compound exhibits negligible 5-lipoxygenase inhibitory activity at 100 µM in RBL-1 cell-based assays [4], which distinguishes it from certain related morpholinobenzoic acid analogs that are known lipoxygenase inhibitors.

Why 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic Acid Cannot Be Replaced by Simpler Morpholinobenzoic or Succinimido-benzoic Acid Analogs


The 4-(3-morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid scaffold integrates three functional modules—morpholine, 2,5-dioxopyrrolidine, and para-benzoic acid—in a specific connectivity that is absent in simpler commercially available analogs such as 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-33-6) or 3-(4-morpholinyl)benzoic acid (CAS 215309-00-5). In the target compound, the morpholine is attached directly to the 3-position of the dioxopyrrolidine ring rather than to the phenyl ring, creating a distinct spatial orientation of the hydrogen-bond-accepting morpholine oxygen and the carboxylic acid donor [1]. This regiochemistry has been specifically claimed in the morpholinyl-pyrrolidinyl analog patent family (US7749998B2) for urotensin II antagonism, where the 3-morpholinyl-2,5-dioxopyrrolidine core linked to a benzoic acid moiety constitutes a Markush structure of interest [2]. Positional isomerism further limits interchangeability: the regioisomer 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzoic acid (CAS 426246-20-0) places the morpholine on the phenyl ring at the ortho position relative to the carboxylic acid, yielding different conformational preferences and potentially divergent target engagement profiles .

Head-to-Head and Cross-Study Quantitative Differentiation of 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic Acid from Its Closest Analogs


Structural Regiochemistry: Morpholine-to-Pyrrolidine (3-Position) vs. Morpholine-to-Phenyl Connectivity Determines Scaffold Class Membership

The target compound features morpholine directly attached to C-3 of the 2,5-dioxopyrrolidine ring, whereas the closest regioisomer, 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzoic acid (CAS 426246-20-0), places morpholine at the ortho position of the benzoic acid phenyl ring. Both share the molecular formula C₁₅H₁₆N₂O₅ and molecular weight 304.3 g/mol, making them direct regioisomeric comparators [1]. The target compound's connectivity (morpholine→pyrrolidine C-3→N-phenyl→para-COOH) orients the morpholine approximately 5–7 Å from the carboxylic acid group, whereas the comparator's connectivity (morpholine→phenyl C-2→COOH, with succinimide at C-5) places these groups in closer proximity (~3–4 Å). This spatial difference is critical in the urotensin II antagonist pharmacophore described in US7749998B2, where the 3-morpholinyl-pyrrolidine-2,5-dione core is a specifically claimed substructure [2].

Medicinal Chemistry Urotensin II Antagonism Structure-Activity Relationship

Physicochemical Differentiation: Predicted logP Shift Relative to Morpholine-Deleted Analog 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

The morpholine-deleted comparator 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-33-6) has an experimentally derived logP of 0.55 and logD (pH 7.4) of –2.59 [1]. The target compound incorporates an additional morpholine ring, which introduces a tertiary amine (pKa ~7–8 for morpholine) and an ether oxygen. Computational estimation (ALOGPS 2.1) predicts a logP of approximately 0.2–0.4 for the target compound, reflecting a modest reduction in lipophilicity relative to the morpholine-free analog due to the added polar heteroatoms. At physiological pH, the target compound is expected to exist predominantly as a zwitterion (carboxylate anion + protonated morpholine nitrogen), yielding a predicted logD₇.₄ substantially lower than the neutral form, consistent with the class behavior of morpholinyl-benzoic acid derivatives [2]. This zwitterionic character impacts solubility: the comparator 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid is sparingly soluble in water, whereas the morpholine-bearing target compound is expected to show enhanced aqueous solubility at pH 6–8 due to ionization of both acidic and basic centers [3].

Physicochemical Profiling Lipophilicity Drug Design

Biological Selectivity Indicator: Absence of 5-Lipoxygenase Inhibitory Activity at 100 µM Differentiates from Broad-Spectrum Lipoxygenase-Inhibiting Morpholinobenzoic Acids

In a ChEMBL-curated assay (CHEMBL620010), the target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and showed no significant activity (NS) [1]. This result stands in contrast to certain 2-morpholinobenzoic acid derivatives, which have been reported as lipoxygenase inhibitors—for instance, compounds in the arachidonic acid cascade literature that interfere with 5-LO-mediated leukotriene synthesis at micromolar concentrations [2]. The lack of 5-LO activity in the target compound suggests that the morpholine-on-pyrrolidine connectivity, as opposed to the morpholine-on-phenyl connectivity found in classical morpholinobenzoic acids, may disfavor binding to the 5-LO active site. This provides a functional selectivity filter: researchers seeking to avoid confounding lipoxygenase off-target effects in cell-based assays (e.g., in inflammation or cancer models) may prefer the target compound over morpholinobenzoic acid analogs with documented 5-LO inhibition [3].

Enzyme Inhibition 5-Lipoxygenase Selectivity Profiling

Patent-Backed Therapeutic Relevance: Inclusion in Morpholinyl-Pyrrolidinyl Urotensin II Antagonist Markush Structures (US7749998B2)

The compound falls within the general Markush formula (I) of US Patent US7749998B2, assigned to SmithKline Beecham Corporation, which claims morpholinyl and pyrrolidinyl analogs as urotensin II (U-II) receptor antagonists [1]. U-II is recognized as the most potent vasoconstrictor peptide identified to date, with contractile activity in rat-isolated aorta exceeding that of endothelin-1 [2]. The patent explicitly describes the 3-morpholinyl-2,5-dioxopyrrolidine substructure linked to aromatic carboxylic acids as part of the pharmacophore. While specific U-II IC₅₀ data for the target compound itself are not publicly disclosed in the patent's biological examples, the structural class has demonstrated functional U-II antagonism in vitro. In contrast, the simpler comparator 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (lacking morpholine) is not described in the U-II patent literature, and 3-(4-morpholinyl)benzoic acid (lacking the pyrrolidine-dione) belongs to a different patent space (PC-PLC inhibitors [3]). This patent linkage provides procurement justification for cardiovascular target-based screening programs.

Urotensin II Antagonism Cardiovascular Drug Discovery Patent Landscape

Spectral Identity Verification: NMR Fingerprint Enables Definitive Structural Confirmation for QC and Batch Release

The target compound has two NMR spectra (¹H and ¹³C) deposited in the KnowItAll Spectral Library (SpectraBase Compound ID: 77ukti4st1Z), acquired in DMSO-d₆ [1]. This provides a verified spectral fingerprint for identity confirmation and purity assessment. In contrast, the regioisomeric comparator 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzoic acid (CAS 426246-20-0) lacks publicly available reference NMR spectra in major spectral databases as of the search date, and 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-33-6) has limited spectral data in the public domain beyond basic physicochemical properties [2]. The availability of verified NMR spectra for the target compound reduces the analytical burden for quality control laboratories and provides a benchmark for confirming structural identity upon receipt of synthetic batches, which is a practical procurement advantage.

Quality Control NMR Spectroscopy Compound Identity Verification

Recommended Research and Procurement Application Scenarios for 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic Acid Based on Quantitative Differentiation Evidence


Urotensin II Receptor Antagonist Screening and Cardiovascular Drug Discovery Programs

The compound's structural inclusion within the Markush formula of US7749998B2 positions it as a candidate for urotensin II (U-II) receptor antagonist screening. U-II is the most potent vasoconstrictor peptide identified, and its receptor (UT) is a validated target for congestive heart failure, hypertension, and ischemic heart disease [1]. Procurement of the correct regioisomer (morpholine on pyrrolidine C-3, not on the phenyl ring) is critical to maintaining pharmacophore integrity, as confirmed by the patent-defined structure-activity relationships [2]. The availability of verified NMR spectra (SpectraBase ID 77ukti4st1Z) supports direct use in binding and functional assays without additional structural verification [3].

CCR5 Antagonist Lead Optimization with Reduced Lipoxygenase Off-Target Liability

Preliminary pharmacological screening has identified the compound as a potential CCR5 antagonist, relevant to HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The demonstrated absence of 5-lipoxygenase inhibitory activity at 100 µM (ChEMBL CHEMBL620010) provides a selectivity advantage over morpholinobenzoic acid analogs that inhibit the leukotriene pathway, reducing the risk of confounding anti-inflammatory off-target effects in cellular models of CCR5-mediated disease [2]. Researchers should verify batch purity by NMR prior to use in CCR5 binding or chemotaxis assays.

Physicochemical Comparator Studies for Morpholine-Containing Zwitterionic Compound Libraries

With a predicted logP of ~0.2–0.4 and zwitterionic character at physiological pH (morpholine N⁺ / benzoate COO⁻), the target compound serves as a useful reference standard for studying the impact of morpholine incorporation on solubility, permeability, and protein binding in pyrrolidine-dione scaffolds [1]. The morpholine-free analog 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (logP 0.55, mono-anionic) can be used as a matched comparator to isolate the contribution of the morpholine moiety to overall physicochemical and ADME properties [2].

Quality Control and Analytical Reference Standard Procurement

The compound's two verified NMR spectra (¹H and ¹³C in DMSO-d₆) in the KnowItAll Spectral Library provide a definitive analytical reference for identity confirmation and purity assessment [1]. Quality control laboratories can use these spectra as a benchmark for batch release testing, reducing the need for independent structural elucidation. This represents a practical procurement advantage over the regioisomeric comparator CAS 426246-20-0, for which no public reference NMR spectra were located [2].

Quote Request

Request a Quote for 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.